2,4-Dimethyl-5-propylthiazole
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Overview
Description
2,4-Dimethyl-5-propylthiazole is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-propylthiazole typically involves the reaction of appropriate aldehydes, benzil, and ammonium acetate under specific conditions. A Schiff’s base complex nickel catalyst (Ni-C) can be used to facilitate the reaction, which is often conducted under microwave-assisted conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The catalyst recovery and reuse are also crucial aspects of industrial production to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-5-propylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiazole ring can be replaced under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2,4-Dimethyl-5-propylthiazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antitumor properties.
Medicine: Explored for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the production of various chemicals, including biocides, fungicides, and dyes .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-propylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution play a crucial role in its reactivity and interaction with biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its antimicrobial activity may involve disrupting microbial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
- 2,4-Dimethylthiazole
- 5-Propylthiazole
- 2,4,5-Trisubstituted thiazoles
Comparison: 2,4-Dimethyl-5-propylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activities. For instance, the presence of both methyl and propyl groups can influence its solubility, interaction with biological targets, and overall efficacy in various applications .
Properties
CAS No. |
41981-70-8 |
---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2,4-dimethyl-5-propyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-4-5-8-6(2)9-7(3)10-8/h4-5H2,1-3H3 |
InChI Key |
BNONKJGVAXAEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)C)C |
Origin of Product |
United States |
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